Cas no 1451392-35-0 (2-(Methylthio)thiophene-3-boronic acid)

2-(Methylthio)thiophene-3-boronic acid 化学的及び物理的性質
名前と識別子
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- 2-(Methylthio)thiophene-3-boronic acid
- (2-(Methylthio)thiophen-3-yl)boronic acid
- (2-methylsulfanylthiophen-3-yl)boronic acid
- Z1251
-
- MDL: MFCD22543666
- インチ: 1S/C5H7BO2S2/c1-9-5-4(6(7)8)2-3-10-5/h2-3,7-8H,1H3
- InChIKey: ZFHGPMWXARXDIA-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(B(O)O)=C1SC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- トポロジー分子極性表面積: 94
2-(Methylthio)thiophene-3-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB516193-500 mg |
2-(Methylthio)thiophene-3-boronic acid |
1451392-35-0 | 500MG |
€341.00 | 2023-04-17 | ||
Aaron | AR01K61E-1g |
2-(Methylthio)thiophene-3-boronic acid |
1451392-35-0 | 95% | 1g |
$412.00 | 2025-02-12 | |
abcr | AB516193-5g |
2-(Methylthio)thiophene-3-boronic acid; . |
1451392-35-0 | 5g |
€1285.10 | 2025-02-20 | ||
abcr | AB516193-10g |
2-(Methylthio)thiophene-3-boronic acid; . |
1451392-35-0 | 10g |
€2146.20 | 2025-02-20 | ||
A2B Chem LLC | BA19462-250mg |
(2-(Methylthio)thiophen-3-yl)boronic acid |
1451392-35-0 | 97% | 250mg |
$187.00 | 2024-04-20 | |
abcr | AB516193-1g |
2-(Methylthio)thiophene-3-boronic acid; . |
1451392-35-0 | 1g |
€398.00 | 2025-02-20 | ||
Ambeed | A721687-1g |
(2-(Methylthio)thiophen-3-yl)boronic acid |
1451392-35-0 | 98% | 1g |
$341.0 | 2024-04-23 | |
A2B Chem LLC | BA19462-1g |
(2-(Methylthio)thiophen-3-yl)boronic acid |
1451392-35-0 | 97% | 1g |
$308.00 | 2024-04-20 | |
abcr | AB516193-500mg |
2-(Methylthio)thiophene-3-boronic acid |
1451392-35-0 | 500mg |
€341.00 | 2023-09-02 | ||
Aaron | AR01K61E-500mg |
2-(Methylthio)thiophene-3-boronic acid |
1451392-35-0 | 95% | 500mg |
$309.00 | 2025-02-12 |
2-(Methylthio)thiophene-3-boronic acid 関連文献
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
2-(Methylthio)thiophene-3-boronic acidに関する追加情報
2-(Methylthio)thiophene-3-boronic Acid: A Comprehensive Overview
2-(Methylthio)thiophene-3-boronic acid, with the CAS number 1451392-35-0, is a versatile and intriguing compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its thiophene ring, a five-membered aromatic heterocycle containing two sulfur atoms, and a boronic acid group at the 3-position. The methylthio substituent at the 2-position further enhances its reactivity and functional diversity. Recent advancements in synthetic methodologies and its applications have solidified its position as a valuable building block in modern chemistry.
The thiophene moiety in 2-(Methylthio)thiophene-3-boronic acid is known for its unique electronic properties, making it an excellent platform for various chemical transformations. The boronic acid group, on the other hand, is highly reactive and plays a pivotal role in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity has been extensively exploited in the synthesis of complex molecules, including pharmaceutical agents and advanced materials.
Recent studies have highlighted the potential of 2-(Methylthio)thiophene-3-boronic acid in the development of organic semiconductors. Its ability to form stable π-conjugated systems makes it an ideal candidate for applications in flexible electronics and optoelectronic devices. Researchers have demonstrated that incorporating this compound into polymer frameworks can significantly enhance charge transport properties, paving the way for next-generation electronic materials.
In the realm of drug discovery, 2-(Methylthio)thiophene-3-boronic acid has been employed as a key intermediate in the synthesis of bioactive compounds. Its sulfur-containing structure contributes to its pharmacokinetic properties, making it suitable for targeting specific biological pathways. For instance, recent investigations have explored its role in inhibiting enzyme activity related to neurodegenerative diseases, showcasing its potential therapeutic applications.
The synthesis of 2-(Methylthio)thiophene-3-boronic acid typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. One common approach involves the oxidation of a thiol derivative followed by boronation using palladium catalysts. This method ensures high yields and excellent control over the product's purity and stereochemistry.
In terms of stability and handling, 2-(Methylthio)thiophene-3-boronic acid is relatively stable under ambient conditions but requires careful storage to prevent hydrolysis or oxidation. Its solubility properties make it suitable for both solution-phase and solid-phase synthesis protocols.
The growing interest in 2-(Methylthio)thiophene-3-boronic acid can be attributed to its ability to bridge different areas of chemistry. From academic research to industrial applications, this compound continues to demonstrate its versatility and importance in advancing chemical science.
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